

N-phenyl-3,4,5,6-tetrafluorophthalimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenyltetrafluorophthalimide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-phenyl-3,4,5,6-tetrafluorophthalimide, a novel fluorinated aromatic compound. Due to the limited availability of direct experimental data in public literature, this guide combines documented values with predicted characteristics based on analogous compounds to offer a comprehensive resource for researchers.

Core Physical and Chemical Properties

N-phenyl-3,4,5,6-tetrafluorophthalimide is a white crystalline solid.^[1] Its core physical properties are summarized below. It is noted that a formal boiling point has not been documented, however, its volatility has been demonstrated through bulb-to-bulb distillation.^[1] Similarly, specific solubility values are not available, but its recrystallization from a tetrahydrofuran/water mixture suggests solubility in polar aprotic solvents and limited solubility in water.

Property	Value	Source
Molecular Formula	C ₁₄ H ₅ F ₄ NO ₂	[1]
Molecular Weight	295.19 g/mol	Calculated
Melting Point	210-211 °C	[1]
Appearance	White crystalline solid	[1]
Distillation	150-190 °C at 1 mmHg	[1]

Elemental Analysis

Elemental analysis data provides confirmation of the compound's composition.

Element	Calculated (%)	Found (%)	Source
Carbon (C)	56.96	56.95	[1]
Hydrogen (H)	1.71	1.78	[1]
Nitrogen (N)	4.74	4.68	[1]
Fluorine (F)	25.74	24.60	[1]

Predicted Spectroscopic Properties

While specific experimental spectra for N-phenyl-3,4,5,6-tetrafluorophthalimide are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds such as N-phenylphthalimide and other halogenated phthalimides.

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding only to the N-phenyl group. These would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to 5 protons.

¹³C NMR: The carbon NMR spectrum would be more complex. It would feature signals for the carbonyl carbons of the phthalimide group (expected around δ 165-168 ppm), carbons of the phenyl ring, and the fluorinated carbons of the phthalimide backbone. The C-F couplings would lead to splitting of the signals for the fluorinated aromatic ring.

¹⁹F NMR: The fluorine NMR is a key technique for characterizing this compound. Due to the symmetry of the tetrafluorinated phthalimide ring, two distinct signals would be expected. These signals would likely appear as multiplets resulting from coupling to each other. The chemical shifts would be in the typical range for aromatic fluorine compounds.^[2]^[3]

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands confirming the functional groups present. Key expected peaks include:

- C=O Stretching: Strong absorptions around 1700-1780 cm⁻¹ for the imide carbonyl groups.
- C-N Stretching: Bands in the 1300-1390 cm⁻¹ region.
- C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
- Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry: Mass spectral analysis (GC/MS was used for its identification) would show the molecular ion peak (M⁺) at m/z 295.^[1] The fragmentation pattern would likely involve the loss of CO, and cleavage of the imide ring structure.

Experimental Protocols: Synthesis

The synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide is achieved through a two-step process starting from tetrachlorophthalic anhydride.^[1]

Step 1: Synthesis of Tetrachloro-N-phenylphthalimide

This step involves the condensation of tetrachlorophthalic anhydride with aniline.

Materials:

- Tetrachlorophthalic anhydride
- Aniline
- Glacial acetic acid

Procedure:

- Combine tetrachlorophthalic anhydride (1.05 moles) and aniline (1.08 moles) in a 3-neck round-bottom flask.
- Add glacial acetic acid (3750 ml).
- Fit the flask with a cold-water condenser, overhead stirrer, and a thermometer.
- Heat the mixture to reflux (approximately 114 °C) with stirring for 6.5 hours.
- Allow the mixture to cool, which will induce crystallization.
- Filter the crystals and wash them with cold water.
- Dry the collected tetrachloro-N-phenylphthalimide product under vacuum at 120 °C for 18 hours.

Step 2: Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide

This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine.

Materials:

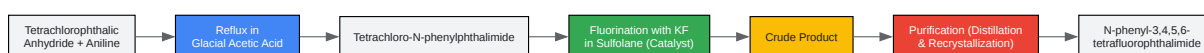
- Tetrachloro-N-phenylphthalimide (from Step 1)
- Potassium fluoride (KF)
- Sulfolane
- Tributylhexadecylphosphonium bromide (phase transfer catalyst)
- Acetone
- Tetrahydrofuran (THF)
- Water

Procedure:

- Combine tetrachloro-N-phenylphthalimide (0.34 moles) with dried potassium fluoride (2.0 moles) and sulfolane (700 g) in a suitable reactor.
- Add tributylhexadecylphosphonium bromide (0.03 moles).
- Heat the reaction mixture to 145-159 °C under a positive pressure of nitrogen for 12.3 hours.
- Filter the hot mixture and wash the filter cake with acetone.
- Remove the acetone from the filtrate by flash evaporation.
- Precipitate the crude product by adding the filtrate to distilled water (1900 ml).
- Filter the solid and dry it at 80 °C under vacuum.
- Purify the crude product by bulb-to-bulb distillation (150-190 °C, 1 mm Hg).
- Further purify by recrystallization from a tetrahydrofuran/water mixture to yield a white crystalline solid.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide.



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Caption: Synthesis workflow for N-phenyl-3,4,5,6-tetrafluorophthalimide.

Signaling Pathways and Biological Activity

Currently, there is no information in the public domain linking N-phenyl-3,4,5,6-tetrafluorophthalimide to specific signaling pathways or biological activities. Research on

structurally related compounds, such as certain tetrachlorophthalimides, has explored their potential as α -glucosidase inhibitors; however, similar studies on the title compound have not been reported. The primary documented utility of N-phenyl-3,4,5,6-tetrafluorophthalimide is as a chemical intermediate.[1]

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- To cite this document: BenchChem. [N-phenyl-3,4,5,6-tetrafluorophthalimide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056102#physical-properties-of-n-phenyl-3-4-5-6-tetrafluorophthalimide]

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